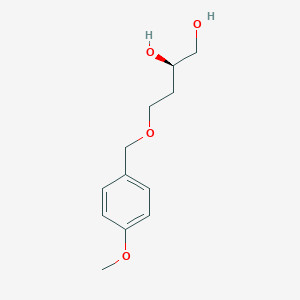
2-Chloropyridin-4-amine hydrochloride
Overview
Description
2-Chloropyridin-4-amine hydrochloride, also known as 4-Chloro-2-pyridinamine, is a chemical compound with the molecular formula C5H5ClN2 . It is a derivative of pyridine, characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the pyridine ring . It is a versatile compound with a white to light yellow crystalline powder appearance .
Synthesis Analysis
The synthesis of this compound involves the activation of the pyridine ring position, which makes it easy for nucleophilic substitution reactions to occur . The compound 2-chloro-4-isonicotinamide is formed by the action of phosphorus pentachloride, and finally, 4-Amino-2-chloropyridine is formed by Hofmann degradation reaction under the action of alkaline sodium hypochlorite .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C5H5ClN2.ClH/c6-5-3-4(7)1-2-8-5;/h1-3H,(H2,7,8);1H . The compound has a molecular weight of 165.02 . Chemical Reactions Analysis
4-Amino-2-chloropyridine is a chloroaminoheterocyclic compound that readily undergoes Suzuki-Miyaura coupling with phenylboronic acid .Physical And Chemical Properties Analysis
This compound has diverse properties, including a high boiling point and solubility in organic solvents . It is sparingly soluble in water, but it dissolves readily in many organic solvents such as ethanol, methanol, and acetone .Scientific Research Applications
Organic Synthesis Applications
- Hydrogen-Bonded Networks Formation: Studies involving derivatives like 5-chloropyridin-2-amine have showcased their ability to form hydrogen-bonded networks when reacted with fumaric acid, highlighting their utility in crystal engineering and material synthesis (Perpétuo & Janczak, 2010).
- Nucleophilic Aromatic Substitution (S N Ar): The compound's efficacy in undergoing direct, uncatalyzed amination via S N Ar in a flow reactor setting demonstrates its value in the efficient synthesis of 2-aminopyridines, a key structural motif in many pharmaceuticals (Hamper & Tesfu, 2007).
- Catalysis and Selectivity: Research has shown that 2-chloropyridine derivatives can be selectively aminated using palladium-xantphos complexes, indicating their potential in creating chemoselective transformations for synthesizing compounds with specific functionalities (Ji, Li, & Bunnelle, 2003).
Material Science and Pharmacology
- Synthesis of Antifungal and Antibacterial Agents: Novel derivatives like 4-(2-chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amines exhibit significant antifungal and antibacterial activities, underscoring the compound's role in the development of new antimicrobial agents (Narayana et al., 2007).
- Solid-State Fluorescence: The synthesis of 2-alkylamino-4-amino-6-arylpyridine-3,5-dicarbonitriles from chloropyridine derivatives has shown solid-state fluorescence, suggesting applications in material science for developing fluorescent materials (Ershov et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
2-Chloropyridin-4-amine hydrochloride is a versatile compound used as an intermediate in pharmaceutical and agrochemical synthesis . It is also a key intermediate in the production of anti-tumor and anti-viral drugs .
Mode of Action
The mode of action of this compound is largely dependent on the final product it is used to synthesize. As an intermediate, it contributes to the overall structure and function of the final compound. The presence of both amino and chloro groups in the molecule renders it reactive towards nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Action Environment
The action environment of this compound is largely dependent on the final product it is used to synthesize. Environmental factors can influence the compound’s action, efficacy, and stability. For instance, it is sparingly soluble in water, but dissolves readily in many organic solvents such as ethanol, methanol, and acetone . This property makes it suitable for various organic reactions and synthesis.
Biochemical Analysis
Biochemical Properties
2-Chloropyridin-4-amine hydrochloride plays a significant role in biochemical reactions due to its reactive amino and chloro groups. It interacts with various enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. For instance, it can act as a substrate for enzymes involved in the synthesis of pyridine-based drugs, such as antihistamines and anti-inflammatory agents . The compound’s ability to form stable complexes with metal ions also makes it useful in catalysis and coordination chemistry .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of enzymes involved in the synthesis of nucleotides and amino acids, thereby affecting cell proliferation and differentiation . Additionally, the compound’s interaction with cellular receptors can lead to changes in intracellular calcium levels, impacting cell signaling and communication .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites, leading to changes in their catalytic activity . The compound can also interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions are crucial for its role in the synthesis of pharmaceuticals and other bioactive compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to high temperatures or strong acids and bases . Long-term studies have shown that it can have lasting effects on cellular function, including alterations in gene expression and enzyme activity . These temporal effects are important considerations for its use in biochemical research and applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can promote cell growth and differentiation, while at high doses, it can cause toxicity and adverse effects . Studies have shown that high doses can lead to liver and kidney damage, as well as disruptions in metabolic processes . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biomedical research and applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the synthesis of nucleotides and amino acids . It interacts with enzymes such as pyridine nucleotide transhydrogenase and amino acid transferases, affecting metabolic flux and metabolite levels . These interactions are essential for its role in cellular metabolism and biochemical reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments . The compound’s distribution is influenced by its solubility and affinity for different biomolecules, affecting its accumulation and activity within cells .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. It can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its biochemical effects . The compound’s localization is crucial for its activity and function, as it allows for precise interactions with target biomolecules and cellular structures .
Properties
IUPAC Name |
2-chloropyridin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2.ClH/c6-5-3-4(7)1-2-8-5;/h1-3H,(H2,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCPJLPRYOQGNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660013 | |
| Record name | 2-Chloropyridin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2897-42-9 | |
| Record name | 2-Chloropyridin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1417885.png)
![2'-cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1417887.png)

![2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1417894.png)

![6,10-Dibenzyl-N,N'-dimethyl-N,N,N',N'-tetrakis(4-methylbenzyl)-1,4-dioxaspiro[4.5]decane-(2R,3R)-diylbis(methylammonium) Bis(tetrafluoroborate)](/img/structure/B1417896.png)
![4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid](/img/structure/B1417897.png)

![ethyl 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1417899.png)



